N-(N'-Pentylcarbamimidoyl)thiourea
Description
Properties
CAS No. |
101190-78-7 |
|---|---|
Molecular Formula |
C7H16N4S |
Molecular Weight |
188.30 g/mol |
IUPAC Name |
(N'-pentylcarbamimidoyl)thiourea |
InChI |
InChI=1S/C7H16N4S/c1-2-3-4-5-10-6(8)11-7(9)12/h2-5H2,1H3,(H5,8,9,10,11,12) |
InChI Key |
MEVRYHUXRSBWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C(N)NC(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
N-(N'-Pentylcarbamimidoyl)thiourea derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that thiourea derivatives exhibit significant activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of halogen atoms in the molecular structure enhances their efficacy, with minimal inhibitory concentration (MIC) values often reported in the low microgram per milliliter range .
Table 1: Antimicrobial Efficacy of Thiourea Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1a | Staphylococcus aureus | 2-32 |
| 1g | Pseudomonas aeruginosa | 4-16 |
| 1e | Escherichia coli | 8-32 |
Anticancer Properties
Research has shown that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific pathways involved in cancer progression have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines. This suggests their potential as anticancer agents .
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3i | Human leukemia | 1.50 |
| 3s | Breast cancer | <20 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of isothiocyanates with amines. This method allows for the incorporation of various substituents that can enhance biological activity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Table 3: Synthesis Methods for Thiourea Derivatives
| Method | Description |
|---|---|
| Isothiocyanate Reaction | Reacting isothiocyanates with primary amines |
| Cyclization | Formation of heterocycles through cyclization |
| Characterization Techniques | NMR, IR spectroscopy for structural confirmation |
Agricultural Applications
Thiourea compounds are also being explored for their use in agriculture, particularly as growth promoters and antifungal agents. Their application in seed priming and foliar sprays has shown promise in enhancing plant resilience under stress conditions .
Material Science Applications
In materials science, thioureas serve as precursors for synthesizing various polymers and materials with specific properties. Their role as hydrogen-bond donors in organocatalysis highlights their versatility in creating new materials with tailored functionalities .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiourea derivatives demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds were docked against the active site of key enzymes, revealing potential mechanisms of action that involve disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that certain thiourea derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Thiourea derivatives exhibit diverse substituents that dictate their chemical behavior. A comparative analysis is provided below:
Key Observations :
- Lipophilicity : The pentyl chain in this compound likely increases hydrophobicity compared to aryl or carboxamide-substituted analogs (e.g., H2L1) .
- Hydrogen Bonding : Intramolecular N-H···O bonds in carboxamide-thioureas (e.g., H2L9) restrict carbonyl oxygen participation in metal coordination, whereas the carbamimidoyl group may enable dual S/NH coordination .
- Isomerism : Unlike N,N′-diaryl thioureas (), which exhibit atropisomerism due to restricted rotation, the pentylcarbamimidoyl group may reduce steric hindrance, favoring conformational flexibility .
Metal Coordination and Selectivity
Thiourea derivatives bind metals via S and N donors. Comparative studies reveal:
- Cyclohexanecarboxamide-thioureas (): Coordinate transition metals (e.g., Cu²⁺, Ni²⁺) via S and adjacent NH groups, with selectivity influenced by substituents (e.g., chloro or methoxy groups enhance binding to soft acids like Ag⁺) .
- Pyridyl-thioureas (): Exhibit potent anti-HIV activity due to dual thiourea-pyridine coordination to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Preparation Methods
Reaction Mechanism and Procedure
In a representative procedure, N-Boc-thiourea is reacted with pentylamine hydrochloride in the presence of EDCI. The carbodiimide activates the thiourea’s thiocarbonyl group, facilitating the formation of a reactive O-acylisourea intermediate. Subsequent nucleophilic substitution by pentylamine yields the Boc-protected guanidine-thiourea adduct. Deprotection under acidic conditions (e.g., trifluoroacetic acid) furnishes the final product.
Key Conditions :
-
Solvent : Anhydrous dichloromethane or dimethylformamide.
-
Temperature : Room temperature (20–25°C) for 12–24 hours.
-
Molar Ratios : Thiourea : pentylamine : EDCI = 1 : 1.2 : 1.5.
This method benefits from high functional group tolerance and scalability, though yields depend on the efficiency of the deprotection step. EDCI’s role in minimizing racemization makes it preferable for stereosensitive syntheses.
Isothiocyanate Intermediate-Based Synthesis
The generation of isothiocyanate intermediates from acyl chlorides and ammonium thiocyanate provides a versatile route to N-acyl thioureas, which can be modified to introduce carbamimidoyl groups.
Synthesis of Pentyl Isothiocyanate
Acyl chlorides derived from pentanoic acid are reacted with ammonium thiocyanate in anhydrous acetone under reflux. This produces pentyl isothiocyanate, which is subsequently treated with a guanidine-bearing amine to form the target compound.
Representative Protocol :
-
Step 1 : React pentanoyl chloride (1 eq) with NH₄SCN (1.2 eq) in acetone at 60°C for 1 hour.
-
Step 2 : Add guanidine hydrochloride (1 eq) to the isothiocyanate solution and reflux for 2 hours.
-
Step 3 : Precipitate the product using ice-cold water and purify via recrystallization.
Yield Considerations :
This method’s modularity allows for structural diversification but requires stringent moisture control to prevent hydrolysis of the isothiocyanate intermediate.
One-Pot Multicomponent Synthesis
A solvent-free, one-pot strategy utilizing carbon disulfide (CS₂) and amines enables rapid assembly of thiourea derivatives. Adapted from methodologies for synthesizing N-acyl thioureas, this approach minimizes purification steps.
Reaction Optimization
Pentylamine (1 eq), guanidine (1 eq), and CS₂ (1.2 eq) are combined in ethanol and heated under reflux for 4–6 hours. The thiocarbamate intermediate undergoes intramolecular cyclization to yield this compound.
Advantages :
-
Efficiency : Eliminates intermediate isolation.
-
Cost-Effectiveness : Uses readily available reagents.
Limitations :
-
Selectivity : Competing reactions may produce bis-thiourea byproducts.
-
Yield : Typically 50–70%, necessitating chromatographic purification.
Comparative Analysis of Methodologies
Q & A
Q. What are the standard protocols for synthesizing N-(N'-Pentylcarbamimidoyl)thiourea?
Synthesis typically involves a two-step process:
Formation of the carbamimidoyl intermediate : React pentylamine with a cyanogen bromide derivative under controlled pH (8–9) to form the carbamimidoyl group.
Thiourea coupling : Introduce thiourea via nucleophilic substitution using thiophosgene or potassium thiocyanate in anhydrous conditions.
Key considerations :
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~10–12 ppm for NH protons in DMSO-d₆).
- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch).
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
- X-ray crystallography : For unambiguous structural confirmation; use SHELXL for refinement .
Q. What are its primary applications in academic research?
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ag⁺) due to its thiocarbamide group .
- Biological studies : Investigated for enzyme inhibition (e.g., reverse transcriptase) via competitive binding assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts?
Methodological approach :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to identify optimal conditions.
- Byproduct analysis : Use LC-MS to detect and quantify undesired products (e.g., bis-thioureas).
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Q. How should structural data contradictions (e.g., crystallography vs. NMR) be resolved?
Q. What strategies are effective for studying its enzyme inhibition mechanisms?
- Kinetic assays : Use stopped-flow spectroscopy to measure kcat/KM changes under varying inhibitor concentrations.
- Molecular docking : Employ AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 reverse transcriptase) .
- Mutagenesis studies : Identify critical binding residues via site-directed mutagenesis .
Q. How can computational methods predict its coordination behavior with metals?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict ligand field parameters.
- Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess donor-acceptor interactions .
Common Pitfalls & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
